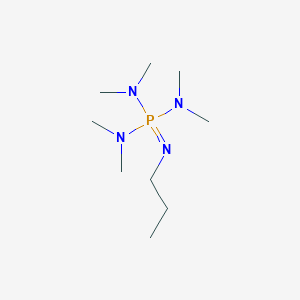
N,N,N',N',N'',N''-Hexamethyl-N'''-propylphosphorimidic triamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N’,N’,N’‘,N’‘-Hexamethyl-N’‘’-propylphosphorimidic triamide is a chemical compound known for its unique structure and properties. It is a phosphoramide, which is an amide of phosphoric acid. This compound is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’,N’‘,N’‘-Hexamethyl-N’‘’-propylphosphorimidic triamide typically involves the reaction of hexamethylphosphoramide with a propylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of N,N,N’,N’,N’‘,N’‘-Hexamethyl-N’‘’-propylphosphorimidic triamide involves large-scale reactors and precise control of reaction parameters. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’,N’‘,N’‘-Hexamethyl-N’‘’-propylphosphorimidic triamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of N,N,N’,N’,N’‘,N’‘-Hexamethyl-N’‘’-propylphosphorimidic triamide include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of N,N,N’,N’,N’‘,N’‘-Hexamethyl-N’‘’-propylphosphorimidic triamide depend on the type of reaction and the reagents used. For example, oxidation reactions may yield phosphoric acid derivatives, while substitution reactions can produce a wide range of substituted phosphoramides.
Scientific Research Applications
N,N,N’,N’,N’‘,N’‘-Hexamethyl-N’‘’-propylphosphorimidic triamide is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N,N’,N’,N’‘,N’‘-Hexamethyl-N’‘’-propylphosphorimidic triamide involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then participate in various catalytic processes. Additionally, its ability to undergo substitution reactions allows it to modify other molecules, thereby influencing their activity and function.
Comparison with Similar Compounds
N,N,N’,N’,N’‘,N’‘-Hexamethyl-N’‘’-propylphosphorimidic triamide can be compared with other phosphoramides, such as hexamethylphosphoramide and tetramethylurea. While these compounds share some similarities in their structure and reactivity, N,N,N’,N’,N’‘,N’‘-Hexamethyl-N’‘’-propylphosphorimidic triamide is unique due to its propyl group, which imparts different physical and chemical properties. This uniqueness makes it suitable for specific applications where other phosphoramides may not be as effective.
Properties
CAS No. |
80299-22-5 |
|---|---|
Molecular Formula |
C9H25N4P |
Molecular Weight |
220.30 g/mol |
IUPAC Name |
N-[bis(dimethylamino)-propylimino-λ5-phosphanyl]-N-methylmethanamine |
InChI |
InChI=1S/C9H25N4P/c1-8-9-10-14(11(2)3,12(4)5)13(6)7/h8-9H2,1-7H3 |
InChI Key |
VLFDYSNEDJNXBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN=P(N(C)C)(N(C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















